Dirithromycin (Standard)

Antimicrobial susceptibility Mycoplasma pneumoniae Respiratory infection

Research requiring prolonged tissue antibiotic concentrations or once-daily macrolide dosing faces pharmacokinetic limitations with standard agents. Dirithromycin, a semisynthetic 14-membered macrolide prodrug, addresses this via: - 44-hour elimination half-life enabling once-daily regimens - Active metabolite (9-(S)-erythromycylamine) achieving lung parenchyma levels of 1.58-3.81 mg/kg - Intracellular accumulation factor of 100 in PMNs vs. 4 for erythromycin - Lower CYP3A4 interaction potential than erythromycin or clarithromycin Available for R&D use with standard international shipping.

Molecular Formula C42H78N2O14
Molecular Weight 835.1 g/mol
Cat. No. B15558915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirithromycin (Standard)
Molecular FormulaC42H78N2O14
Molecular Weight835.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1
InChIKeyWLOHNSSYAXHWNR-XKZDMFDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirithromycin (Standard) Overview


Dirithromycin is a semisynthetic 14-membered macrolide antibiotic derived from erythromycin [1]. It functions as a more lipid-soluble prodrug that is converted during absorption and distribution to its major active metabolite, 9-(S)-erythromycylamine, which is the predominant compound found in plasma and extravascular tissues [2]. The antimicrobial spectrum of dirithromycin is broadly similar to that of erythromycin, covering gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis [3].

Prodrug-to-active metabolite conversion standard
Macrolide comparator reference for antimicrobial susceptibility assays
Tissue distribution and intracellular pharmacokinetic research

Dirithromycin: Limits of Generic Substitution


Macrolide antibiotics within the same class exhibit clinically meaningful differences in pharmacokinetic and tissue distribution profiles that preclude simple interchange based solely on in vitro spectrum of activity. While dirithromycin shares an antimicrobial spectrum similar to that of erythromycin, clarithromycin, and azithromycin [1], its distinct prodrug structure and unique pharmacokinetic properties—including a long elimination half-life of approximately 44 hours, high and prolonged tissue concentrations, and a lower propensity for certain cytochrome P450-mediated drug interactions—result in differentiated dosing regimens, tissue-targeting behavior, and safety profiles that are not replicated by generic alternatives [2]. Consequently, selection of the appropriate macrolide must be guided by specific comparative data on tissue penetration, accumulation in phagocytic cells, and the clinical relevance of these parameters to the infection site [3].

Risk Area
Dirithromycin (Standard)
Erythromycin / Generics
Prodrug Activation
Requires conversion to erythromycylamine
Directly active; no equivalent activation
Tissue Distribution
High and prolonged tissue concentrations
Lower tissue penetration; may not replicate
Half-Life
~44 h; supports once-daily study dosing
~2–3 h; requires multiple daily doses
CYP Interaction Potential
Lower reported CYP3A4 inhibition
Known CYP3A4 inhibitor; may alter co-administered compound exposure

Dirithromycin (Standard) Head-to-Head Evidence


Anti-Mycoplasma pneumoniae Activity

In a direct head-to-head comparison against clinical isolates of Mycoplasma pneumoniae, dirithromycin demonstrated greater in vitro potency than erythromycin. Dirithromycin exhibited an MIC50 and MIC90 of 0.1 μg/ml each, whereas erythromycin showed higher values of 0.2 μg/ml for both MIC50 and MIC90 [1]. This represents a twofold lower MIC for dirithromycin, indicating superior intrinsic activity against this key respiratory pathogen.

Anti-M. pneumoniae
Head-to-head
MIC50 0.1 μg/mL (Dirithromycin) vs 0.2 μg/mL (Erythromycin)
Supports antimicrobial susceptibility testing context
Clinical isolate panel n=40; microtiter method
Antimicrobial susceptibility Mycoplasma pneumoniae Respiratory infection

Intracellular Accumulation in PMNs

In a randomized crossover study directly comparing dirithromycin (500 mg once daily for 5 days) with erythromycin (1 g twice daily for 5 days) in 10 healthy volunteers, the active metabolite of dirithromycin, erythromycylamine, demonstrated markedly superior accumulation in polymorphonuclear leukocytes (PMNs). The maximal intracellular concentration of erythromycylamine was 13.4 mg/L, with an accumulation factor of 100, whereas erythromycin achieved a maximal intracellular concentration of only 6.1 mg/L with an accumulation factor of 4 [1].

Intracellular Accumulation
Head-to-head
Intracellular Cmax 13.4 mg/L; accumulation factor 100 (vs erythromycin 6.1 mg/L; factor 4)
Phagocytic cell delivery research context
Crossover PK study in healthy volunteers
Pharmacokinetics Intracellular penetration Host defense

Tonsillar Tissue Penetration

A prospective, multicenter, randomized study compared tonsillar tissue concentrations of dirithromycin (500 mg once daily) and erythromycin base (250 mg four times daily) in patients undergoing elective tonsillectomy. Mean concentrations of erythromycylamine (the active metabolite of dirithromycin) in tonsil tissue were 4.62 ± 0.97 μg/g after 5 days and 3.47 ± 2.84 μg/g after 10 days of dirithromycin therapy. In contrast, concentrations in tonsillar tissue were undetectable in all patients receiving erythromycin for 5 days and in 4 of the 6 patients receiving erythromycin for 10 days [1].

Tonsillar Tissue Penetration
Head-to-head
Measurable tissue concentrations (4.62 μg/g day 5) vs undetectable for erythromycin in all patients (day 5)
Tissue-distribution study context
Tonsillectomy patient study; validated assay
Tissue distribution Tonsillitis Pharmacokinetics

Prolonged Half-Life and Once-Daily Dosing

Dirithromycin is characterized by a plasma elimination half-life of approximately 44 hours (range 16–65 hours) [1]. In a direct crossover comparison, the mean residence time (MRT) of erythromycylamine was 21 hours, which is significantly longer than the 5.5 hours observed for erythromycin [2]. This extended half-life supports once-daily oral dosing and results in more persistent antibiotic concentrations in serum and tissues compared to erythromycin, which requires multiple daily doses [3].

Elimination Half-Life
Head-to-head
Half-life ~44 h (Dirithromycin) vs ~2–3 h (Erythromycin); MRT 21 h vs 5.5 h
Supports extended-interval dosing research models
Crossover PK study in healthy volunteers
Pharmacokinetics Dosing regimen Patient compliance

In Vivo Efficacy in Infection Models

In a standard mouse protection study evaluating subcutaneous administration of antibiotic against experimental infections, dirithromycin demonstrated superior in vivo efficacy compared to erythromycin. The study noted that dirithromycin was more efficacious than erythromycin in protecting mice from lethal challenge, a finding that was consistent with pharmacokinetic data showing more persistent concentrations of dirithromycin in serum and tissues of rodents [1].

In Vivo Infection Model
Head-to-head
Mouse protection model; subcutaneous administration
Reported infection-model response context
ED50 values not reported; data to verify
In vivo efficacy Mouse protection model Pharmacodynamics

Reduced CYP450-Mediated Interactions

Unlike erythromycin, which is known to inhibit cytochrome P450 3A4 and cause clinically significant drug interactions with agents such as theophylline, terfenadine, cyclosporine, and oral contraceptives, dirithromycin does not appear to compete for the same hepatic drug-metabolizing enzymes [1]. No significant drug interactions of dirithromycin with theophylline, terfenadine, cyclosporine, or oral contraceptives have been reported [2]. This represents a class-level differentiation among macrolides, where dirithromycin and azithromycin exhibit a lower interaction potential compared to erythromycin and clarithromycin [3].

CYP Interaction Profile
Class-level
No significant interactions reported; erythromycin is known CYP3A4 inhibitor
Class-level interaction context; requires compound-specific verification
Based on review data; confirm with specific interaction assays
Drug interactions Cytochrome P450 Safety profile

Dirithromycin (Standard) Application Scenarios


Mycoplasma pneumoniae Respiratory Infections

Dirithromycin is a suitable candidate for clinical studies or therapeutic use in confirmed or suspected Mycoplasma pneumoniae respiratory infections. Its twofold lower MIC90 (0.1 μg/ml) against M. pneumoniae compared to erythromycin (0.2 μg/ml) [1], combined with its high tissue concentrations in lung parenchyma (1.58–3.81 mg/kg) [2] and prolonged half-life, supports once-daily dosing regimens that may achieve superior bacterial eradication.

Pharyngotonsillitis Once-Daily Therapy

For streptococcal pharyngotonsillitis, dirithromycin offers a pharmacokinetically advantaged alternative to multiple-daily-dose erythromycin. Its active metabolite achieves mean tonsillar tissue concentrations of 4.62 μg/g after 5 days of once-daily dosing, whereas erythromycin concentrations are undetectable [1]. This sustained high tissue level at the site of infection may enhance bacterial clearance and simplify patient adherence.

Intracellular Infections via Phagocytic Delivery

Infections caused by intracellular pathogens such as Legionella pneumophila, Chlamydia species, or Borrelia burgdorferi may benefit from dirithromycin therapy due to its exceptional accumulation in phagocytic cells. With an intracellular accumulation factor of 100 in polymorphonuclear leukocytes (compared to 4 for erythromycin) [1], dirithromycin can be actively transported to sites of inflammation, potentially increasing local antibiotic concentrations and improving clinical outcomes.

Polypharmacy Patients

Dirithromycin may be preferentially selected for patients receiving concomitant therapy with CYP3A4 substrates (e.g., theophylline, cyclosporine, oral contraceptives) due to its lower potential for clinically significant drug interactions compared to erythromycin or clarithromycin [1]. This safety advantage simplifies therapeutic management and reduces the risk of adverse drug reactions in polymedicated populations.

Application
Selection Property
Validation Focus
Mycoplasma pneumoniae susceptibility studies
Antimicrobial susceptibility profile
MIC endpoint and panel validation
Tonsillar tissue distribution research
Tissue penetration profile
Tissue concentration assay validation
Intracellular pharmacokinetic studies
Phagocytic accumulation ratio
Intracellular vs. extracellular concentration
Drug interaction screening studies
CYP interaction potential
CYP3A4 inhibition assay; co-medication interaction review

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